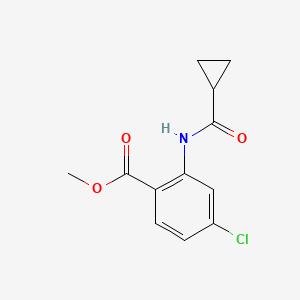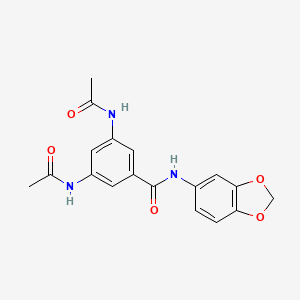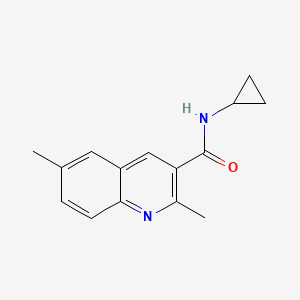
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide (CPQ) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPQ belongs to the quinoline family of compounds and has a unique cyclopropyl group attached to its structure. This cyclopropyl group gives CPQ distinct chemical properties that make it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to bind to specific sites on these proteins, altering their function and leading to changes in the electrical activity of cells. This effect can be used to investigate the role of ion channels in various biological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to alter the electrical activity of cells by modulating the function of ion channels. This effect can be used to investigate the role of ion channels in various biological processes, including the transmission of signals in the nervous system.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is its ability to modulate the function of ion channels, which are critical for the transmission of signals in the nervous system. This effect can be used to investigate the role of ion channels in various biological processes. However, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are many potential future directions for research involving N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide. One area of interest is the development of new compounds based on the N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide structure that have improved properties for scientific research. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and related compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and its effects on ion channels and other membrane proteins.
合成方法
The synthesis of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions required for the formation of the final product. One of the most commonly used methods for synthesizing N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of applications in scientific research. One of the most significant areas of research involves the investigation of the mechanism of action of various biological processes. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been used to study the function of ion channels, which are critical for the transmission of signals in the nervous system. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has also been used to investigate the role of certain enzymes in the metabolism of drugs and other compounds.
属性
IUPAC Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-3-6-14-11(7-9)8-13(10(2)16-14)15(18)17-12-4-5-12/h3,6-8,12H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQBAODYHIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
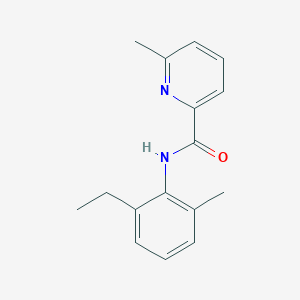
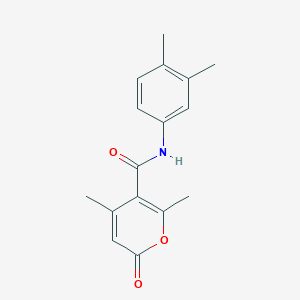

![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
